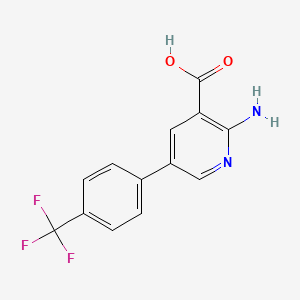

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. wikipedia.org The parent compounds are categorized into three structural isomers based on the position of the carboxyl group: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid is a derivative of the nicotinic acid scaffold, which is also known as niacin or vitamin B3. chemistryjournal.net

The pyridine carboxylic acid framework is a fundamental building block in the development of novel compounds. chemimpex.com These structures are valued for their versatile reactivity, which allows for further chemical modifications. The nitrogen atom in the pyridine ring and the carboxylic acid group provide sites for various chemical reactions, enabling their use as synthons in the creation of pharmaceuticals, agrochemicals, and specialized materials. chemimpex.com The inherent chemical properties of the pyridine ring, combined with the functionality of the carboxylic acid, make these compounds key intermediates in organic synthesis. chemimpex.comacs.org

Significance of the Trifluoromethylphenyl Moiety in Heterocyclic Systems

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic systems is a widely used strategy in medicinal chemistry and materials science. nih.gov The trifluoromethyl group possesses unique properties, including high electronegativity, metabolic stability, and lipophilicity, which can significantly influence the biological and chemical characteristics of a molecule. nih.govresearchgate.net Its presence can enhance binding affinity to biological targets, improve cell membrane permeability, and increase resistance to metabolic degradation, thereby modifying the pharmacokinetic profile of a compound. nih.gov

Direct methods for the trifluoromethylation of heteroaromatic systems are in high demand across the chemical industry. nih.gov In the case of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, the trifluoromethyl group is attached to a phenyl ring, which is then linked to the nicotinic acid core. This trifluoromethylphenyl moiety acts as a significant substituent that modulates the electronic properties of the entire molecule. The strong electron-withdrawing nature of the -CF3 group can influence the reactivity of the pyridine ring and the acidity of the carboxylic acid. Heterocyclic compounds bearing a trifluoromethyl group are a prominent class of organofluorine compounds that play a distinctive role in organic synthesis, medicine, and agriculture. researchgate.net

Overview of Research Paradigms for Substituted Nicotinic Acids

Research involving substituted nicotinic acids is diverse, primarily focusing on the synthesis of novel derivatives and the evaluation of their potential applications, particularly in pharmacology. semanticscholar.orgnih.gov A central paradigm involves designing and synthesizing new nicotinic acid analogues with various substituents to explore structure-activity relationships. researchgate.net

Investigations into substituted nicotinic acids often target specific biological activities. For instance, various series of nicotinic acid derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. semanticscholar.orgnih.gov The development of efficient synthetic routes is another key research focus. nih.gov Chemists work on creating convenient, high-yield, and often one-pot synthesis methodologies to access highly substituted nicotinic acid derivatives, which can serve as crucial intermediates for more complex molecules. acs.org The ultimate goal of these research paradigms is to identify novel compounds with enhanced efficacy or unique properties for a range of applications.

| Research Area for Substituted Nicotinic Acids | Focus | Key Findings/Goals |

| Medicinal Chemistry | Synthesis and evaluation of biological activity. | Identification of derivatives with analgesic, anti-inflammatory, and antimicrobial properties. semanticscholar.orgnih.gov |

| Synthetic Methodology | Development of efficient and novel synthetic routes. | Creation of one-pot and multi-component reactions for preparing highly functionalized nicotinic acids. acs.org |

| Materials Science | Incorporation into functional materials. | Use as ligands in coordination chemistry or as building blocks for polymers with specific properties. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECOBMCGVYIXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687981 | |

| Record name | 2-Amino-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261493-89-3 | |

| Record name | 2-Amino-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Synthetic Pathways for 2 Amino 5 4 Trifluoromethylphenyl Nicotinic Acid Derivatives

Detailed Reaction Mechanisms for Nicotinic Acid Formation

The formation of the 2-aminonicotinic acid scaffold typically involves the construction of the pyridine (B92270) ring through various condensation and cyclization strategies. A common approach involves the reaction of a β-dicarbonyl compound or its equivalent with an enamine or a compound containing an activated methylene (B1212753) group in the presence of an ammonia (B1221849) source. The subsequent aromatization and functionalization steps lead to the desired nicotinic acid derivative.

In the context of nucleophilic aromatic substitution (SNAr) reactions that may be employed to introduce substituents onto a pre-existing pyridine ring, Meisenheimer complexes are key reactive intermediates. wikipedia.org A Meisenheimer complex is a 1:1 adduct formed between an electron-deficient aromatic or heteroaromatic compound and a nucleophile. wikipedia.org These anionic sigma-complexes are stabilized by electron-withdrawing groups on the aromatic ring. wikipedia.org

While direct evidence for a Meisenheimer intermediate in the synthesis of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid is not extensively documented in readily available literature, its potential involvement can be inferred in hypothetical SNAr pathways. For instance, if a suitable dihalopyridine precursor were used, the attack of an amine nucleophile would proceed through a Meisenheimer-like intermediate. The stability of this intermediate would be influenced by the trifluoromethyl group, which is a strong electron-withdrawing group.

Recent studies have explored the nature of Meisenheimer complexes, questioning whether they are always true intermediates or sometimes represent transition states in SNAr reactions. bris.ac.ukbris.ac.uk Computational studies have suggested that in some cases, particularly with highly reactive nucleophiles and good leaving groups, the reaction may proceed via a concerted mechanism where the Meisenheimer complex is a transition state rather than a stable intermediate. bris.ac.ukrsc.org

Table 1: Factors Influencing Meisenheimer Complex Stability

| Factor | Influence on Stability | Rationale |

| Electron-withdrawing groups on the ring | Increases stability | Delocalize the negative charge of the anionic complex. |

| Nucleophile strength | Variable | Stronger nucleophiles lead to faster formation but may favor a concerted pathway. |

| Leaving group ability | Decreases stability of the path to products | A better leaving group facilitates the subsequent elimination step to restore aromaticity. |

| Solvent polarity | Increases stability | Polar solvents can stabilize the charged complex. |

Decarboxylation, the removal of a carboxyl group, is a critical step in many synthetic routes leading to pyridine derivatives. The ease of decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl group and the presence of other substituents. Pyridine-2-carboxylic acids (picolinic acids) and pyridine-4-carboxylic acids (isonicotinic acids) are generally more susceptible to decarboxylation than pyridine-3-carboxylic acids (nicotinic acids).

The mechanism of decarboxylation often involves the formation of a zwitterionic intermediate, particularly in aqueous solutions. cdnsciencepub.com For picolinic acid, the zwitterion can lose carbon dioxide to form a 2-pyridyl carbanion, which is then protonated. cdnsciencepub.com The rate of decarboxylation can be influenced by pH. cdnsciencepub.com For some pyridine carboxylic acids, the decarboxylation rate reaches a maximum near the isoelectric pH. cdnsciencepub.com

In the synthesis of complex nicotinic acids, decarboxylation can be a desired final step or an unwanted side reaction. For instance, a synthetic strategy might involve a Knoevenagel or Doebner condensation to build the carbon skeleton, followed by a cyclization and subsequent decarboxylation to yield the target pyridine ring. The conditions for these decarboxylations, such as temperature and the presence of catalysts, are crucial for achieving high yields. nih.gov In some cases, decarboxylative cross-coupling reactions are employed, where the carboxyl group is replaced with another functional group in a single step. acs.orgnih.gov

Catalytic Cycle Analysis

While a specific catalytic cycle for the direct synthesis of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid is not detailed in the provided search results, we can infer potential catalytic processes based on modern synthetic methodologies for constructing highly substituted pyridines. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, are powerful tools for introducing the 4-trifluoromethylphenyl group or the amino group onto a pre-functionalized pyridine ring.

A hypothetical catalytic cycle for a Suzuki coupling to introduce the aryl group would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to a halopyridine derivative (e.g., a bromo- or chloro-substituted aminonicotinic acid precursor).

Transmetalation: The resulting Pd(II) complex undergoes transmetalation with an organoboron reagent (e.g., 4-trifluoromethylphenylboronic acid), transferring the aryl group to the palladium center.

Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to form the C-C bond between the pyridine ring and the trifluoromethylphenyl group, regenerating the Pd(0) catalyst.

Table 2: Key Steps in a Hypothetical Suzuki Coupling Catalytic Cycle

| Step | Catalyst State | Key Transformation |

| Oxidative Addition | Pd(0) → Pd(II) | Insertion of palladium into the carbon-halogen bond of the pyridine precursor. |

| Transmetalation | Pd(II) | Transfer of the 4-trifluoromethylphenyl group from the boronic acid to the palladium complex. |

| Reductive Elimination | Pd(II) → Pd(0) | Formation of the new C-C bond and regeneration of the active catalyst. |

Kinetic Studies of Reaction Pathways

Kinetic studies on the decarboxylation of picolinic acids in aqueous solutions have shown that the reaction is first-order and that the rate is pH-dependent, often exhibiting a maximum rate at a specific pH. cdnsciencepub.com The presence of substituents on the pyridine ring can significantly affect the rate of decarboxylation. Electron-withdrawing groups can influence the stability of the intermediates and transition states involved.

For SNAr reactions, kinetic measurements are crucial for distinguishing between a stepwise mechanism (involving a Meisenheimer intermediate) and a concerted mechanism. nih.gov The observation of a stable intermediate and the determination of rate constants for its formation and decomposition can provide strong evidence for a stepwise pathway. nih.gov Kinetic isotope effects can also be a powerful tool to probe the nature of the transition state. bris.ac.uk For instance, a significant carbon isotope effect at the carbon atom undergoing nucleophilic attack would be expected if the C-N bond formation is part of the rate-determining step.

Computational and Theoretical Investigations of 2 Amino 5 4 Trifluoromethylphenyl Nicotinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on molecules of pharmaceutical interest due to its favorable balance of accuracy and computational cost. scirp.orgnih.gov Methods like the B3LYP hybrid functional, combined with basis sets such as 6-31G or 6-311G, are frequently employed to predict a wide range of molecular properties. epstem.netjocpr.com

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. kau.edu.sa Subsequent vibrational frequency calculations are performed to confirm that this stationary point is a true minimum (i.e., has no imaginary frequencies). epstem.net

Due to the presence of single bonds, such as the C-C bond connecting the pyridine (B92270) and phenyl rings and the C-C bond of the carboxylic acid group, multiple conformations (rotational isomers or rotamers) are possible. DFT calculations can be used to determine the relative energies of these conformers. The global minimum conformation is the most stable and likely the most populated form of the molecule in the gas phase. The analysis of dihedral angles from the optimized structure reveals the spatial orientation of the functional groups. For instance, in related nicotinic acid derivatives, the molecular skeleton is often found to be non-planar. jocpr.com The interplay between the amino, carboxylic acid, and trifluoromethylphenyl groups dictates the final optimized geometry through steric and electronic interactions.

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations provide detailed information about the electronic structure, including the distribution of frontier molecular orbitals and the partial atomic charges.

Frontier Molecular Orbitals (HOMO and LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed across the phenyl ring bearing the electron-withdrawing trifluoromethyl group. nih.gov

Table 1: Calculated Electronic Properties of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic Acid

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 5.5 to 6.5 |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.0 to 2.0 |

| Electronegativity (χ) | Tendency to attract electrons | 3.25 to 4.25 |

Note: These values are representative and depend on the specific DFT functional and basis set used in the calculation. nih.gov

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis of atomic charges (e.g., using Mulliken population analysis) reveals the distribution of electrons within the molecule. scirp.org In 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, the electronegative oxygen, nitrogen, and fluorine atoms are expected to carry partial negative charges, while the hydrogen atoms and adjacent carbons carry partial positive charges. epstem.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this molecule, the MEP would likely show negative potential around the carboxylic acid oxygens and the pyridine nitrogen, indicating sites prone to electrophilic attack. Positive potential would be expected around the amino and carboxylic acid hydrogens, indicating sites for nucleophilic attack. nih.govresearchgate.net

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. nih.gov

For complex molecules, direct comparison between calculated and experimental frequencies can be challenging. DFT methods, particularly with harmonic approximation, tend to overestimate vibrational frequencies. Therefore, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. jocpr.com The calculated spectrum allows for the assignment of specific vibrational modes (e.g., N-H stretching, C=O stretching, C-F stretching, ring vibrations) to the observed peaks in the experimental FT-IR and FT-Raman spectra. researchgate.net This process helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, allows for the accurate prediction of NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F). nih.govrsc.orgmdpi.com

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). Comparing the predicted chemical shifts with experimental values is a robust method for verifying chemical structures and assigning ambiguous signals. mdpi.com For 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, GIAO-NMR calculations would be particularly useful for assigning the various proton and carbon signals on the two aromatic rings and for predicting the chemical shift of the ¹⁹F nuclei in the trifluoromethyl group. nih.govresearchgate.net

Table 2: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C (Carboxyl) | 168.5 | 169.2 |

| C-2 (Pyridine) | 158.0 | 157.5 |

| C-3 (Pyridine) | 139.0 | 140.1 |

| C-4 (Pyridine) | 125.0 | 124.7 |

| C-5 (Pyridine) | 122.0 | 122.9 |

| C-6 (Pyridine) | 115.0 | 114.3 |

Note: The table shows hypothetical but plausible data to illustrate the typical correlation achieved between experimental and GIAO-predicted chemical shifts.

Quantum Chemical Modeling of Pyridine Derivatives

The pyridine ring is a core component of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid. Quantum chemical modeling of substituted pyridines helps to understand how different functional groups influence the electronic properties and reactivity of the ring system. nih.govresearchgate.net

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons. stackexchange.com This effect makes the pyridine ring electron-deficient compared to benzene (B151609) and generally deactivates it towards electrophilic substitution, which preferentially occurs at the meta-position (C-3 and C-5). stackexchange.comquora.com

Intramolecular Interactions and Conformational Stability

No specific studies on the intramolecular interactions and conformational stability of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid were found. A computational analysis would typically investigate:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino group, the carboxylic acid group, and the nitrogen atom of the pyridine ring. The strength and geometry of these interactions would significantly influence the molecule's preferred conformation.

Rotational Barriers: The energy barriers associated with the rotation around the single bonds connecting the phenyl group to the nicotinic acid core and the orientation of the carboxylic acid and amino groups.

Conformational Isomers: The relative energies of different stable conformers, which would be determined by the interplay of steric and electronic effects.

Thermodynamic and Kinetic Studies via Computational Methods

No specific thermodynamic or kinetic studies for 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid using computational methods were identified in the public domain.

Heats of Formation and Reaction Energies

There is no published data on the computationally determined heat of formation or reaction energies for this specific molecule. Such calculations would provide fundamental information about its stability and energetic properties. Standard computational protocols, such as G3 or G4 theory, could be employed to achieve high accuracy in these predictions.

Transition State Analysis for Reaction Pathways

A search of the literature did not yield any studies on the transition state analysis for reaction pathways involving 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid. This type of analysis is crucial for understanding the mechanisms and rates of chemical reactions, such as its synthesis or degradation.

Chemical Transformations and Derivatization Strategies of 2 Amino 5 4 Trifluoromethylphenyl Nicotinic Acid

Reactions at the Amino Group (C2-Amino)

The amino group at the C2 position of the pyridine (B92270) ring is a key site for derivatization. Its nucleophilicity allows it to participate in a variety of reactions, including acylation, condensation, and cyclization, leading to the formation of diverse molecular scaffolds.

The C2-amino group of 2-aminonicotinic acid derivatives can undergo acylation to form the corresponding amides. This reaction typically involves treating the amino acid with an acylating agent such as an acid chloride or anhydride under basic conditions. While direct and selective acylation of the C2-amino group is feasible, this functional group is often involved in intramolecular cyclization reactions in concert with the C3-carboxyl group, which can be a more favorable reaction pathway.

In many synthetic applications, the C2-amino group and the C3-carboxyl group (or a derivative like a nitrile) react together to form fused ring systems, such as pyrido[2,3-d]pyrimidines. rsc.org This tandem reaction, which involves both acylation and condensation, is a dominant theme in the chemistry of 2-aminonicotinic acids.

The C2-amino group is a potent nucleophile that readily participates in condensation reactions with carbonyl compounds or their equivalents. A significant application of this reactivity is the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds with diverse biological activities. rsc.org This transformation typically involves the reaction of a 2-aminonicotinic acid derivative with various reagents that provide the necessary carbon atoms to complete the pyrimidine ring.

The synthesis often starts from a 2-aminonicotinonitrile or 2-aminonicotinamide precursor, which is then cyclized. For example, o-aminonicotinonitrile derivatives can be subjected to acylation followed by intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine core. rsc.org Another common method involves a one-pot, three-component cascade reaction between an aldehyde, a 2,6-diaminopyrimidin-4(3H)-one (a 2-aminonicotinic acid analogue), and a ketone, which proceeds via condensation and cyclization. researchgate.net These reactions highlight the role of the C2-amino group in nucleophilically attacking an electrophilic carbon center to initiate ring formation.

Table 1: Reagents for Pyrido[2,3-d]pyrimidine Synthesis from 2-Aminopyrimidine Precursors

| Starting Material Type | Reagent(s) | Ring System Formed | Reference |

|---|---|---|---|

| 6-Aminouracil | Dimethyl acetylenedicarboxylate (DMAD) | Pyrido[2,3-d]pyrimidine-2,4-dione | |

| 6-Aminouracil | 1,3-Diketones (e.g., Acetylacetone) | 5,7-Disubstituted Pyrido[2,3-d]pyrimidine-2,4-dione | |

| 2,6-Diaminopyrimidin-4-one | Aromatic Aldehydes, Ketones | 2-Amino-5,8-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one | researchgate.net |

Reactions at the Carboxylic Acid Group (C3-Carboxyl)

The carboxylic acid group at the C3 position is another primary site for derivatization, enabling the formation of esters and amides through well-established nucleophilic acyl substitution mechanisms.

Esterification: The carboxylic acid moiety of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid can be converted to its corresponding ester through various standard methods. A common and efficient procedure involves the reaction of the amino acid with an alcohol, such as methanol, in the presence of a catalyst like trimethylchlorosilane (TMSCl). nih.gov This method is advantageous due to its mild reaction conditions and simple workup. Other established methods include using thionyl chloride with methanol or refluxing with a strong acid like HCl or H₂SO₄ in the alcohol solvent. nih.govgoogle.com

Amidation: The formation of an amide bond at the C3-carboxyl group is a key transformation for creating analogues with potential biological activity. A general and effective pathway involves a two-step process. First, the nicotinic acid is activated by converting it to a more reactive acyl chloride. This is typically achieved by treatment with oxalyl chloride or thionyl chloride. Second, the resulting acyl chloride is reacted with a primary or secondary amine under basic conditions to yield the desired N-substituted nicotinamide derivative. mdpi.com This strategy has been successfully applied to a variety of substituted nicotinic acids to produce libraries of amide compounds for screening purposes. mdpi.com

Table 2: Common Reagents for Esterification and Amidation of the C3-Carboxyl Group

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Esterification | Methanol, Trimethylchlorosilane (TMSCl) | Methyl Ester | nih.gov |

| Esterification | Alcohol (ROH), Chlorosulphonic Acid | Alkyl Ester | google.com |

Decarboxylation is a chemical reaction that removes the carboxyl group, typically releasing carbon dioxide. For aromatic carboxylic acids like nicotinic acid derivatives, this transformation is generally challenging and requires harsh conditions unless specific structural features are present that stabilize the resulting carbanionic intermediate.

In the structure of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, the carboxyl group is attached to an sp²-hybridized carbon of the stable aromatic pyridine ring. There are no strong electron-withdrawing groups at the adjacent C2 or C4 positions that would facilitate the expulsion of CO₂. Consequently, the decarboxylation of this compound is not a readily achievable transformation under standard laboratory conditions. While specialized methods for decarboxylation exist, such as photochemical or enzymatic processes, these are typically substrate-specific and have not been reported for this particular molecule. nih.govnih.gov Studies on the thermal decarboxylation of other complex organic acids, such as acidic cannabinoids, show that the reaction requires high temperatures (e.g., >100°C) and follows first-order kinetics, but this reactivity is highly dependent on the specific molecular structure. scribd.com

Modifications and Functionalization of the Pyridine Ring

Beyond derivatization of the existing amino and carboxyl groups, the pyridine ring itself can be modified. The most significant transformation reported for analogous structures involves the construction of fused heterocyclic systems.

As discussed in section 6.1.2, the most prominent reaction that functionalizes the pyridine ring of 2-aminonicotinic acid derivatives is the annulation of a pyrimidine ring to form the pyrido[2,3-d]pyrimidine scaffold. This reaction is not merely a modification of the substituents but a fundamental transformation of the pyridine core into a bicyclic system. The process utilizes the C2-amino and C3-carboxyl (or nitrile) groups as internal handles to build the new ring, effectively using the pyridine C2 and C3 atoms as part of the newly formed fused structure. rsc.orgmdpi.org This strategy is a powerful tool for generating molecular complexity and accessing compound classes with significant biological and pharmaceutical relevance.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The pyridine ring in 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for introducing new functional groups. The directing effects of the existing substituents play a crucial role in determining the position of substitution. The powerful electron-donating amino group at the C2-position strongly activates the pyridine ring towards electrophilic attack, primarily directing incoming electrophiles to the C3 and C5 positions. However, with the C5-position already occupied, the C3 and C6 positions become the most likely sites for substitution.

Halogenation: The introduction of halogen atoms (Cl, Br, I) can significantly alter the electronic properties and metabolic stability of the molecule. Halogenation of 2-aminopyridine derivatives is a well-established transformation. While specific examples for the title compound are not extensively documented in readily available literature, analogous reactions on similar 2-aminonicotinic acid scaffolds suggest that direct halogenation is feasible. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine in the presence of an oxidizing agent can be employed. The regioselectivity would be dictated by the combined directing effects of the amino and carboxyl groups, likely favoring substitution at the C3 or C6 position.

Nitration: The introduction of a nitro group (–NO₂) via nitration is a common strategy to introduce a versatile handle for further functionalization, as the nitro group can be readily reduced to an amino group. The nitration of 2-aminopyridine typically yields the 5-nitro derivative. sapub.org However, in the case of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, this position is blocked. Therefore, nitration is expected to occur at other positions on the pyridine ring, likely the C3 or C6 position, or potentially on the 4-trifluoromethylphenyl ring, although the latter is deactivated. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. guidechem.com

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Chlorination | N-Chlorosuccinimide (NCS), Acetonitrile, Reflux | 3-Chloro-2-amino-5-(4-trifluoromethylphenyl)nicotinic acid and/or 6-Chloro-2-amino-5-(4-trifluoromethylphenyl)nicotinic acid |

| Bromination | N-Bromosuccinimide (NBS), Dichloromethane, Room Temperature | 3-Bromo-2-amino-5-(4-trifluoromethylphenyl)nicotinic acid and/or 6-Bromo-2-amino-5-(4-trifluoromethylphenyl)nicotinic acid |

| Nitration | HNO₃, H₂SO₄, 0°C to Room Temperature | 2-Amino-3-nitro-5-(4-trifluoromethylphenyl)nicotinic acid and/or 2-Amino-6-nitro-5-(4-trifluoromethylphenyl)nicotinic acid |

Interactive Data Table: The table above summarizes the expected outcomes for electrophilic aromatic substitution reactions on 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid based on general principles of pyridine chemistry. The exact product distribution would need to be determined experimentally.

Cross-Coupling Reactions for Further Substituent Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly useful for introducing a wide array of substituents onto the 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid scaffold, provided a suitable handle, such as a halogen atom, is present on the molecule.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. Should a halogenated derivative of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid be prepared (as discussed in section 6.3.1), it could serve as a substrate for Suzuki-Miyaura coupling. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the position of halogenation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines. ccspublishing.org.cn A halogenated derivative of the title compound could be coupled with a wide range of primary or secondary amines to introduce diverse amino substituents. The choice of phosphine ligand is critical for the success of this transformation. ccspublishing.org.cn

| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand System | Potential Product |

| Suzuki-Miyaura | 3-Bromo-2-amino-5-(4-trifluoromethylphenyl)nicotinic acid | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Amino-3-phenyl-5-(4-trifluoromethylphenyl)nicotinic acid |

| Buchwald-Hartwig | 6-Chloro-2-amino-5-(4-trifluoromethylphenyl)nicotinic acid | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Amino-6-morpholino-5-(4-trifluoromethylphenyl)nicotinic acid |

Interactive Data Table: The table above illustrates potential cross-coupling reactions on halogenated derivatives of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid. The specific conditions would require optimization for each substrate and coupling partner combination.

Functionalization of the 4-Trifluoromethylphenyl Substituent

The 4-trifluoromethylphenyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. While the trifluoromethyl (CF₃) group itself is generally inert to chemical transformations under standard conditions, the aromatic ring to which it is attached can undergo further functionalization.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. Any EAS reaction would be directed to the meta-position (C3' and C5') relative to the CF₃ group. However, forcing conditions would likely be required, which could potentially affect other functional groups in the molecule.

A more viable strategy for modifying the 4-trifluoromethylphenyl ring would be nucleophilic aromatic substitution (SNAr) if an additional activating group, such as a nitro group, were present on this ring. Another approach involves the introduction of a directing group to facilitate ortho-lithiation followed by reaction with an electrophile. However, the presence of acidic protons on the amino and carboxylic acid groups of the parent molecule would complicate such a strategy.

Recent advances in C-F bond functionalization offer potential, though challenging, avenues for directly modifying the trifluoromethyl group. These methods often involve radical intermediates or transition-metal catalysis under specific conditions. ccspublishing.org.cnnih.gov

Structure Activity Relationship Sar Studies in in Vitro Chemical Systems

Systematic Modification of the Trifluoromethylphenyl Moiety and its Impact on Chemical Reactivity

The trifluoromethylphenyl group is a key pharmacophore that significantly influences the electronic properties and reactivity of the entire molecule. nih.gov The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can affect the acidity of the carboxylic acid and the electron density of the aromatic rings. nih.gov

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This effect is transmitted through both inductive (-I) and resonance (-R) effects. The inductive effect is distance-dependent and weakens as the group moves further from the reaction center. The resonance effect, however, primarily influences the ortho and para positions.

Generally, an electron-withdrawing group like CF3 increases the acidity of a carboxylic acid on an adjacent ring system by stabilizing the conjugate base (carboxylate anion). nuph.edu.ua Therefore, it is expected that the pKa values of the positional isomers would differ. The para-isomer, with the CF3 group exerting its full electron-withdrawing effect, is anticipated to be the most acidic. The meta-isomer's acidity would be influenced mainly by the inductive effect, while the ortho-isomer's acidity could be affected by both electronic and steric factors.

Table 1: Predicted Impact of Trifluoromethyl Group Position on the Acidity of 2-Amino-5-(trifluoromethylphenyl)nicotinic acid

| Isomer Position | Expected Primary Electronic Effect | Predicted Impact on Acidity (pKa) | Rationale |

| Ortho | Inductive and Resonance | Increased acidity | Strong electron withdrawal, potential for steric hindrance affecting conformation. |

| Meta | Inductive | Increased acidity | Electron withdrawal stabilizes the carboxylate anion, but resonance effect is absent. |

| Para | Inductive and Resonance | Highest acidity | Strongest combined electron-withdrawing effect at the position furthest from the carboxylic acid, maximizing stabilization of the conjugate base. |

This table is based on established principles of physical organic chemistry, as direct experimental data for this specific compound was not found.

Introducing additional substituents on either the pyridine (B92270) ring or the trifluoromethylphenyl ring can further modulate the chemical reactivity of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid. The electronic nature of these substituents—whether electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density distribution across the molecule. frontiersin.orgrsc.org

Table 2: Predicted Effects of Substituents on the Chemical Reactivity of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid

| Ring | Substituent Type | Example Substituent | Predicted Effect on Pyridine Ring Reactivity | Predicted Effect on Acidity (pKa) of Nicotinic Acid |

| Pyridine | Electron-Donating (EDG) | -OCH3, -CH3 | Increased nucleophilicity | Decrease |

| Pyridine | Electron-Withdrawing (EWG) | -NO2, -CN | Decreased nucleophilicity | Increase |

| Phenyl | Electron-Donating (EDG) | -OH, -OCH3 | Minor indirect effect | Minor decrease |

| Phenyl | Electron-Withdrawing (EWG) | -CN, -NO2 | Minor indirect effect | Minor increase |

This table is based on general principles of substituent effects on aromatic systems, as detailed in various organic chemistry sources.

Bioisosteric Replacements in the Nicotinic Acid Core

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to modulate the properties of a molecule. acs.orgdrughunter.com

The nicotinic acid core of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid can be subjected to various bioisosteric replacements. The pyridine ring itself can be replaced by other five- or six-membered heterocycles such as thiophene, furan, pyrazole, or thiazole to alter properties like lipophilicity and metabolic stability. For instance, replacing a phenyl ring with a pyridyl or other heteroaromatic ring can introduce polarity, reduce electron density, and potentially decrease metabolism by cytochrome P450 enzymes. nih.gov

The carboxylic acid group is another common target for bioisosteric replacement. drughunter.com Known bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. These replacements can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while potentially improving pharmacokinetic properties. drughunter.com For example, 5-substituted 1H-tetrazoles are well-known non-classical bioisosteres of carboxylic acids and are found in numerous FDA-approved drugs. drughunter.com

Table 3: Examples of Bioisosteric Replacements for the Nicotinic Acid Core

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Molecular Properties |

| Pyridine Ring | Thiophene, Furan, Pyrazole | Modulate aromaticity, polarity, and metabolic stability. | Altered lipophilicity, hydrogen bonding capacity, and metabolic profile. |

| Carboxylic Acid | 5-Substituted Tetrazole | Mimic acidity and hydrogen bonding of the carboxylic acid. drughunter.com | Increased metabolic stability, altered pKa, and potential for improved oral bioavailability. |

| CarboBoxylic Acid | Acyl Sulfonamide | Serve as a more weakly acidic mimic of the carboxylic acid. drughunter.com | Modified acidity (pKa ~9-10), potential for different protein interactions. |

| Carboxylic Acid | 5-Alkyl-1,3-oxazole | Replace an ester functionality to improve metabolic stability. nih.gov | Retained potency with potentially reduced clearance due to hydrolysis. |

The electronic distribution is also highly sensitive to such changes. Introducing a different heterocycle alters the aromatic system and the position and number of heteroatoms, which can change the molecule's dipole moment and its ability to participate in electrostatic interactions. rsc.org Similarly, replacing the carboxylic acid with a tetrazole or sulfonamide group changes the local electronic environment and hydrogen bonding patterns. drughunter.com These modifications are crucial for fine-tuning the molecule's chemical properties.

Conformational Analysis and Molecular Recognition in Chemical Interactions

The three-dimensional conformation of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid is a key determinant of its ability to interact with other molecules. The molecule can be viewed as a biphenyl-like system, with a central single bond connecting the pyridine and trifluoromethylphenyl rings.

Rotation around this single bond is possible, but may be hindered by the substituents on the rings. nih.gov The preferred conformation will be a balance between the stabilizing effects of conjugation (favoring a planar arrangement) and the destabilizing steric hindrance between the ortho-substituents. nih.gov Biphenyl itself is not planar, with a dihedral angle of about 45° between the rings in the gas phase. nih.gov

Computational methods such as molecular mechanics and quantum chemical calculations are valuable tools for predicting the preferred conformations and the energy barriers to rotation. researchgate.netnih.gov These studies can provide insights into the dihedral angles between the two rings and the relative energies of different conformers.

Table 4: Predicted Conformational Properties of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid

| Conformational Parameter | Predicted Value/State | Method of Prediction/Rationale |

| Dihedral Angle (Pyridine-Phenyl) | Non-planar, likely twisted | Steric hindrance between the rings and their substituents favors a non-planar conformation to minimize repulsion. Similar to other substituted biphenyls. nih.gov |

| Rotational Energy Barrier | Moderate | Rotation around the central C-C bond would require overcoming steric clashes between the ortho-hydrogens and substituents. The energy barrier would be higher than in unsubstituted biphenyl. |

| Key Intermolecular Interactions | Hydrogen bonding, π-π stacking, dipole-dipole interactions | The amino and carboxylic acid groups are capable of hydrogen bonding. The aromatic rings can participate in π-π stacking. The CF3 group creates a strong dipole. |

This table is based on theoretical considerations and data from analogous biphenyl systems, as specific experimental or computational data for the title compound were not found.

Molecular Docking Simulations for Interaction Prediction

For instance, molecular docking studies on other nicotinic acid derivatives have been performed to predict their interactions with various enzymes and receptors. These studies often reveal the importance of the carboxylic acid group of the nicotinic acid scaffold in forming hydrogen bonds with key amino acid residues in the active site of the target protein. The amino group at the 2-position can also participate in hydrogen bonding, further anchoring the molecule within the binding pocket.

In the case of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, the 4-trifluoromethylphenyl substituent at the 5-position is expected to play a significant role in the binding affinity and selectivity. This bulky and lipophilic group can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding site. The trifluoromethyl group, being a strong electron-withdrawing group, can also influence the electronic properties of the phenyl ring and potentially engage in specific interactions, such as halogen bonds or dipole-dipole interactions.

A hypothetical molecular docking simulation of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid into a target protein's active site would likely show the interactions summarized in the table below.

Table 1: Predicted Interactions from a Hypothetical Molecular Docking Simulation

| Structural Moiety of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carboxylic acid group | Hydrogen bonding, Ionic interactions | Arginine, Lysine, Histidine, Serine, Threonine |

| Amino group | Hydrogen bonding | Aspartic acid, Glutamic acid, Serine, Threonine |

| Pyridine ring | π-π stacking, Cation-π interactions | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| 4-Trifluoromethylphenyl group | Hydrophobic interactions, van der Waals forces | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Trifluoromethyl group | Halogen bonding, Dipole-dipole interactions | Electron-rich atoms (e.g., backbone carbonyls) |

It is important to note that the actual interactions would depend on the specific topology and amino acid composition of the target protein's binding site.

Computational Approaches to Understanding SAR

Computational approaches are instrumental in elucidating the structure-activity relationships of a series of compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and the generation of pharmacophore models can help identify the key molecular features that govern biological activity.

QSAR studies involve correlating the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For a series of analogs of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. The descriptors used in such a model might include:

Electronic properties: Hammett constants, dipole moments, and atomic charges, which would be influenced by substituents on the phenyl ring and the nicotinic acid core.

Steric properties: Molecular weight, volume, and shape indices, which would describe the size and bulk of the substituents.

Hydrophobic properties: LogP or calculated lipophilicity, which would be critical for membrane permeability and interaction with hydrophobic pockets.

A study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, which share the trifluoromethyl group, highlighted the importance of the substitution pattern on the arylamino ring for their biological activity. This suggests that for 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, modifications to the trifluoromethylphenyl ring would likely have a significant impact on its activity.

Pharmacophore modeling, another computational approach, involves identifying the three-dimensional arrangement of essential features that a molecule must possess to be active. For this class of compounds, a pharmacophore model might include a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the amino group), an aromatic ring feature, and a hydrophobic feature corresponding to the trifluoromethylphenyl group.

The table below summarizes the key structural features of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid and their likely contribution to its biological activity based on general principles of medicinal chemistry and findings from related series of compounds.

Table 2: Key Structural Features and Their Potential Role in Biological Activity

| Structural Feature | Potential Contribution to Activity |

| Nicotinic Acid Core | Provides the fundamental scaffold for interaction with the target. The nitrogen atom can influence the electronic properties and may participate in interactions. |

| 2-Amino Group | Acts as a hydrogen bond donor, potentially forming a key interaction with the target protein, thus contributing to binding affinity. |

| Carboxylic Acid Group | Functions as a primary hydrogen bond acceptor and can form ionic interactions, often crucial for anchoring the molecule in the binding site. |

| 5-(4-Trifluoromethylphenyl) Group | The phenyl ring can engage in aromatic interactions (π-π stacking). The trifluoromethyl substituent significantly increases lipophilicity and can participate in specific hydrophobic or halogen bonding interactions, influencing both potency and selectivity. |

Future Directions and Emerging Research Avenues for 2 Amino 5 4 Trifluoromethylphenyl Nicotinic Acid Research

Development of Novel Cascade Reactions for Synthesis

The synthesis of highly functionalized heterocyclic compounds like 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid is often a multi-step process that can be both time-consuming and resource-intensive. Cascade reactions, also known as tandem or domino reactions, offer an elegant solution by enabling the formation of multiple chemical bonds in a single synthetic operation without the need to isolate intermediates. This approach not only streamlines the synthetic process but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption. rsc.org

Future research in this area will likely focus on the design of novel one-pot multicomponent reactions for the direct assembly of the 2-amino-5-aryl-nicotinic acid scaffold. acs.org These reactions could involve the strategic combination of readily available starting materials, such as β-enamino ketones, malononitrile, and an appropriately substituted aryl aldehyde, under the influence of a suitable catalyst. The development of such a process would represent a significant advance over classical linear syntheses.

| Starting Materials | Reaction Type | Potential Catalyst | Key Bond Formations |

| Substituted Benzaldehyde, Active Methylene (B1212753) Compound, Aminocrotonate | Hantzsch-type reaction | Organocatalyst (e.g., proline) | C-C, C-N |

| Arylboronic acid, 2-aminonicotinic acid derivative | Suzuki cross-coupling | Palladium complex | C-C |

| Enaminone, malononitrile, ammonium acetate | Multicomponent cyclization | Lewis acid or base | C-C, C-N |

This table presents hypothetical cascade reaction strategies for the synthesis of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid and its analogs, based on established multicomponent reaction methodologies.

Advanced Computational Methodologies for Predicting Molecular Behavior

The integration of computational chemistry into the research and development pipeline has become indispensable for accelerating the discovery of new molecules and materials. For 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, advanced computational methodologies can provide profound insights into its molecular behavior, guiding experimental efforts and enabling the rational design of derivatives with tailored properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can be employed to predict a wide range of properties for 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, including its optimized geometry, electronic charge distribution, and frontier molecular orbital energies (HOMO and LUMO). nih.gov This information is crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions.

Molecular docking simulations can be utilized to predict the binding affinity and orientation of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid within the active site of a biological target. mdpi.com This in silico approach is instrumental in drug discovery for identifying potential protein-ligand interactions and guiding the design of more potent and selective inhibitors.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO gap, electrostatic potential | Understanding of reactivity, stability, and intermolecular interactions |

| Molecular Dynamics (MD) Simulation | Conformational flexibility, solvent effects, binding free energies | Insight into dynamic behavior in a biological environment |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity | Predictive modeling for the design of new analogs with enhanced potency |

This table outlines key computational methodologies and their potential applications in the study of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, highlighting the types of predictive data that can be generated.

Exploration of Supramolecular Chemistry with the Compound

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, offers a powerful platform for the rational design of novel materials with unique properties. The structural features of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, including its hydrogen bonding capabilities (amino and carboxylic acid groups) and the presence of a trifluoromethylphenyl moiety, make it an excellent candidate for exploration in the realm of crystal engineering and the construction of supramolecular assemblies.

The trifluoromethyl group, in particular, can participate in a range of non-covalent interactions, including halogen bonding and π-π stacking, which can be exploited to direct the self-assembly of the molecule into well-defined architectures. mdpi.com The interplay of these interactions with the more conventional hydrogen bonds can lead to the formation of diverse supramolecular synthons, which are the fundamental building blocks of crystal structures. researchgate.net

Future research in this area could involve the co-crystallization of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid with other molecules (co-formers) to create novel multicomponent crystals with tailored physical properties, such as solubility and stability. The systematic study of these co-crystals will provide valuable insights into the hierarchy of intermolecular interactions and advance the principles of crystal engineering.

| Supramolecular Synthon | Interacting Functional Groups | Potential Resulting Architecture |

| Carboxylic acid dimer | Carboxylic acid - Carboxylic acid | Centrosymmetric dimer |

| Acid-Pyridine heterosynthon | Carboxylic acid - Pyridine (B92270) nitrogen | Linear or cyclic assemblies |

| Amino-Carboxylate salt bridge | Amino group - Carboxylic acid | Extended networks |

| π-π stacking | Phenyl ring - Phenyl ring | Columnar or layered structures |

This table illustrates potential supramolecular synthons that could be formed by 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, providing a basis for the rational design of its crystal structures.

Green Chemistry Advancements for Sustainable Production and Transformations

The principles of green chemistry are increasingly guiding the development of chemical processes, with a focus on minimizing environmental impact and maximizing resource efficiency. The sustainable production and transformation of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid present a significant opportunity for the application of these principles.

Future research will likely explore the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds in the synthesis of this compound. nih.gov The development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, will also be a key focus. google.com Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to conventional chemical methods. mdpi.com For instance, the use of nitrilases for the conversion of a nitrile precursor to the corresponding carboxylic acid could be a promising green route. mdpi.com

Furthermore, the implementation of continuous flow chemistry can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and reduced waste generation. The integration of these green chemistry principles into the lifecycle of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, from its synthesis to its potential applications, will be crucial for ensuring its long-term sustainability.

| Green Chemistry Principle | Application in the Context of the Compound | Potential Benefit |

| Use of Renewable Feedstocks | Synthesis from bio-derived starting materials | Reduced reliance on fossil fuels |

| Catalysis | Employment of reusable and non-toxic catalysts | Increased efficiency and reduced waste |

| Benign Solvents | Utilization of water or supercritical CO2 as reaction media | Minimized environmental pollution |

| Energy Efficiency | Microwave-assisted or flow chemistry synthesis | Reduced energy consumption and reaction times |

This table highlights the application of key green chemistry principles to the synthesis and transformation of 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, emphasizing the potential for more sustainable chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.